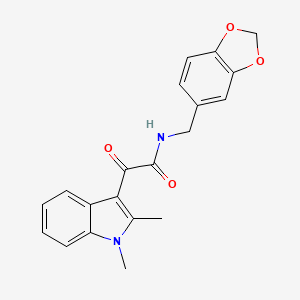
Methyl 2-amino-2-(1-methoxycyclopentyl)acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-2-(1-methoxycyclopentyl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2361644-20-2 . It has a molecular weight of 223.7 and its IUPAC name is methyl 2-amino-2-(1-methoxycyclopentyl)acetate hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-(1-methoxycyclopentyl)acetate;hydrochloride” is 1S/C9H17NO3.ClH/c1-12-8(11)7(10)9(13-2)5-3-4-6-9;/h7H,3-6,10H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(1-methoxycyclopentyl)acetate;hydrochloride” is a powder . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 223.7 .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Optimized Synthesis Techniques : A study focused on optimizing the synthesis of a similar compound, highlighting the efficiency of synthetic routes and the effects of various reaction conditions on yield and purity. This research underscores the importance of methodological advancements in the synthesis of complex organic compounds, which could be applicable to the synthesis of Methyl 2-amino-2-(1-methoxycyclopentyl)acetate hydrochloride (Wang Guo-hua, 2008).
Characterization of Novel Compounds : Another study detailed the synthesis and structural characterization of methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates, showcasing the potential of these compounds in various chemical and pharmaceutical applications. The thorough characterization provides a foundation for understanding the physical and chemical properties of similar compounds (T. M. Percino & T. Hernández, 2007).
Pharmacological and Biological Activity
Neuroprotective Drug Development : Research on methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound with a similar core structure, involved radiolabeling and biodistribution studies to explore its potential as a neuroprotective drug. The findings suggest the ability of such compounds to cross the brain-blood barrier and target specific brain regions, indicating potential therapeutic applications (Meixiang Yu et al., 2003).
Antibacterial Activity : Another study synthesized and evaluated the antibacterial activity of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate. The research demonstrated significant bactericidal effects against various bacterial strains, highlighting the potential for similar compounds to be developed as antibacterial agents (Oumaima Karai et al., 2018).
Safety and Hazards
The safety information for “Methyl 2-amino-2-(1-methoxycyclopentyl)acetate;hydrochloride” includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
methyl 2-amino-2-(1-methoxycyclopentyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-8(11)7(10)9(13-2)5-3-4-6-9;/h7H,3-6,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQAPDALAXERAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CCCC1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2795849.png)
![2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2795852.png)
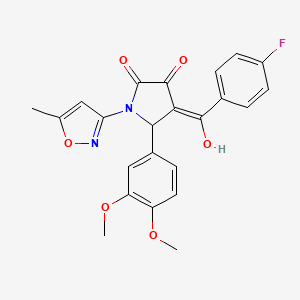
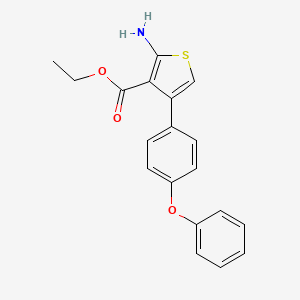


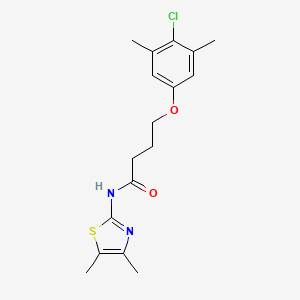

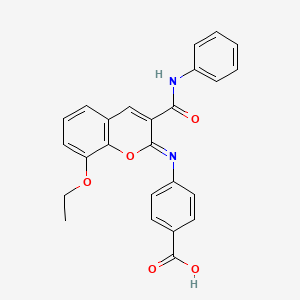
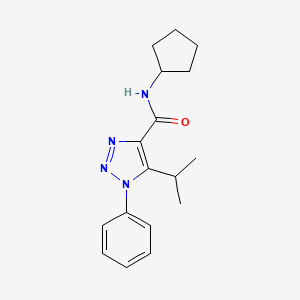
![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795864.png)


